

SGC2085 hydrochloride as a reference compound for CARM1 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SGC2085 hydrochloride

Cat. No.: B593814

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SGC2085 Hydrochloride: A Comparative Guide for CARM1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SGC2085 hydrochloride** with other commercially available inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a critical enzyme involved in various cellular processes, including transcriptional regulation and signal transduction. Dysregulation of CARM1 activity has been implicated in the pathology of numerous diseases, most notably cancer, making it a compelling target for therapeutic development. This document offers an objective analysis of **SGC2085 hydrochloride**'s performance against its alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable compound for their studies.

Performance Comparison of CARM1 Inhibitors

SGC2085 hydrochloride is a potent and selective inhibitor of CARM1.[1][2][3][4][5] However, its utility in cell-based assays is limited by poor cell permeability.[3][4][6] In recent years, several other CARM1 inhibitors have been developed with varying degrees of potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for **SGC2085 hydrochloride** and its main competitors.



Inhibitor	Trade Name/Synony ms	Biochemical IC50 (CARM1)	Cellular Activity	Selectivity Highlights
SGC2085 hydrochloride	SGC-2085	50 nM[1][2][3][4] [5][6]	Low cellular activity observed up to 10 µM in HEK293 cells, likely due to poor permeability.[3]	>100-fold selective over other PRMTs, with weak inhibition of PRMT6 (IC50 = 5.2 µM).[1][3][4] [5][6]
EZM2302	GSK3359088	6 nM[1][4][6][7]	Potent antiproliferative effects in multiple myeloma (MM) cell lines (IC50s < 100 nM).[4][6] Inhibits methylation of cellular substrates PABP1 and SmB.[1][4][6]	Broad selectivity against other histone methyltransferas es.[6][7] Primarily targets non-histone substrates with minimal effect on histone methylation.[7][8]
TP-064	-	<10 nM[2][9]	Inhibits dimethylation of BAF155 (IC50 = 340 nM) and MED12 (IC50 = 43 nM) in cells. [2] Effective in the nanomolar range in a subset of MM cell lines. [2]	>100-fold selective over most other PRMTs; moderate activity against PRMT6 (IC50 = 1.3 µM). [2] Inhibits both histone and non- histone substrates.[8]

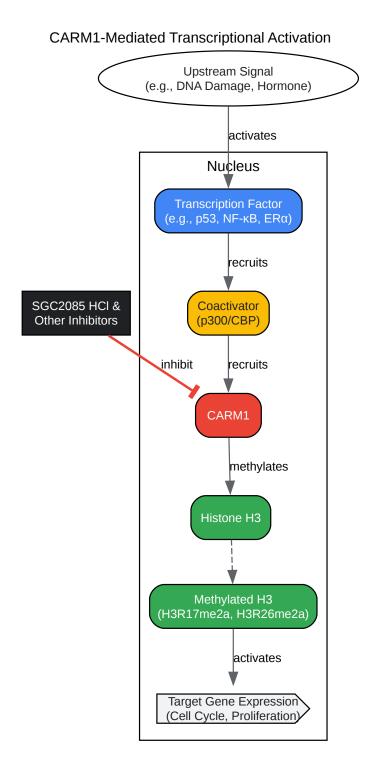


iCARM1 -	12.3 μM (peptide substrate)	Binds to CARM1 in cells and inhibits its enzymatic activity. Suppresses breast cancer cell growth.[5] [10][11]	Specific for CARM1- mediated histone methylation over other PRMT family members. [5][10]
CARM1-IN-3 dihydrochloride	70 nM[7]	Data not readily available.[7]	>350-fold selective over PRMT3.[12]

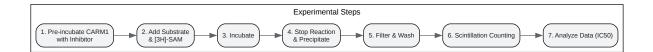
CARM1 Signaling Pathways

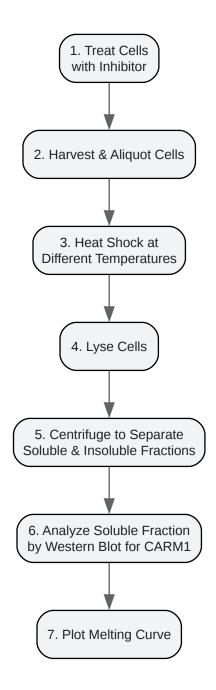
CARM1 is a key regulator in several critical signaling pathways. Its inhibition can have profound effects on gene expression, cell cycle progression, and DNA damage response. The diagram below illustrates a simplified overview of CARM1's role in transcriptional activation, a key process that is often dysregulated in cancer.











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- To cite this document: BenchChem. [SGC2085 hydrochloride as a reference compound for CARM1 inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593814#sgc2085-hydrochloride-as-a-reference-compound-for-carm1-inhibition]

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